An In-Depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanoic Acid
An In-Depth Technical Guide to 7-(2-Iodophenyl)-7-oxoheptanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 7-(2-Iodophenyl)-7-oxoheptanoic acid (CAS Number 898790-74-4), a molecule of significant interest in the fields of synthetic organic chemistry and drug discovery. This document delves into the compound's physicochemical properties, outlines a robust and detailed protocol for its synthesis via Friedel-Crafts acylation, and explores its characterization through modern analytical techniques. Furthermore, this guide offers insights into the potential biological activities and therapeutic applications of this compound, drawing logical inferences from its structural motifs and the established bioactivities of related molecules. This paper is intended to be a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction: Unveiling a Promising Scaffold
7-(2-Iodophenyl)-7-oxoheptanoic acid is a bifunctional organic molecule that merges a long-chain fatty acid with an iodinated aromatic ketone. This unique structural combination presents a compelling scaffold for chemical exploration and potential therapeutic development. The presence of a carboxylic acid, a ketone, and an aryl iodide offers multiple points for chemical modification, making it a versatile building block for more complex molecular architectures. While specific biological activities for this compound are not yet extensively documented in peer-reviewed literature, its constituent parts suggest a range of potential applications, from metabolic research to the development of targeted therapies. The long-chain keto-acid moiety is a feature found in molecules involved in fatty acid metabolism, while the iodinated phenyl group is a common feature in various therapeutic agents and imaging probes. This guide aims to provide a foundational understanding of this compound, empowering researchers to unlock its full potential.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of 7-(2-Iodophenyl)-7-oxoheptanoic acid are summarized in the table below.
| Property | Value |
| CAS Number | 898790-74-4 |
| Molecular Formula | C₁₃H₁₅IO₃ |
| Molecular Weight | 346.16 g/mol |
| Appearance | Predicted to be an off-white to pale yellow solid |
| Solubility | Expected to be soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. Limited solubility in water is anticipated. |
| Melting Point | Not experimentally determined. |
| Boiling Point | Not experimentally determined. |
Synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic Acid: A Detailed Protocol
The most logical and well-established method for the synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid is the Friedel-Crafts acylation of iodobenzene with a suitable derivative of heptanedioic acid. This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to aromatic rings.[1] The following protocol is a detailed, self-validating system designed to provide a high-yield and pure product.
Rationale Behind Experimental Choices
The choice of a Friedel-Crafts acylation is predicated on its reliability in forming aryl ketones.[1] Using heptanedioic acid monomethyl ester chloride as the acylating agent offers a key advantage: the ester group protects one of the carboxylic acids, preventing it from reacting with the Lewis acid catalyst and enabling selective acylation. The subsequent hydrolysis step then unmasks the second carboxylic acid to yield the desired product. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is crucial for activating the acyl chloride to form the highly electrophilic acylium ion necessary for the reaction to proceed.[2] The choice of an inert solvent like dichloromethane (DCM) is critical to prevent side reactions with the catalyst or reagents.
Experimental Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 7-(2-Iodophenyl)-7-oxoheptanoic acid.
Detailed Step-by-Step Methodology
Materials and Reagents:
-
Heptanedioic acid monomethyl ester
-
Thionyl chloride (SOCl₂)
-
Iodobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Methanol (MeOH)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
Step 1: Preparation of Heptanedioic Acid Monomethyl Ester Chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve heptanedioic acid monomethyl ester (1.0 eq) in anhydrous DCM.
-
Slowly add thionyl chloride (1.2 eq) to the solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude heptanedioic acid monomethyl ester chloride is used directly in the next step.
Step 2: Friedel-Crafts Acylation
-
In a separate, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 eq) in anhydrous DCM.
-
Cool the suspension to 0°C using an ice bath.
-
In a separate flask, dissolve iodobenzene (1.0 eq) and the crude heptanedioic acid monomethyl ester chloride (1.1 eq) in anhydrous DCM.
-
Slowly add the solution of iodobenzene and the acyl chloride to the AlCl₃ suspension at 0°C with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
Step 3: Work-up and Hydrolysis
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl. This will quench the reaction and hydrolyze the aluminum salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude methyl 7-(2-iodophenyl)-7-oxoheptanoate.
-
Dissolve the crude ester in a mixture of methanol and 10% aqueous NaOH solution.
-
Stir the mixture at room temperature for 4-6 hours or until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with concentrated HCl. A precipitate should form.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate under reduced pressure to yield the crude 7-(2-Iodophenyl)-7-oxoheptanoic acid.
Step 4: Purification
-
Purify the crude product by flash column chromatography on silica gel.[3]
-
A gradient elution system of hexanes and ethyl acetate is recommended, starting with a low polarity mixture and gradually increasing the polarity to elute the product.
-
Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to obtain the purified 7-(2-Iodophenyl)-7-oxoheptanoic acid.
Characterization and Analytical Methods
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the iodophenyl ring, the methylene protons of the heptanoic acid chain, and a broad singlet for the carboxylic acid proton. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons (ketone and carboxylic acid), the aromatic carbons (with the carbon attached to the iodine showing a characteristic shift), and the aliphatic carbons of the heptanoic acid chain.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will provide confirmation of the functional groups present. Key expected vibrational frequencies include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carboxylic acid (around 1710 cm⁻¹), a C=O stretch for the ketone (around 1680 cm⁻¹), and C-I stretching vibrations in the fingerprint region.[4]
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. The presence of iodine will result in a characteristic isotopic pattern in the mass spectrum, with a prominent peak for the molecular ion [M]⁺ and potentially another peak at [M+1]⁺ due to the natural abundance of ¹³C.[5]
Chromatographic Analysis
-
Thin-Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis and for identifying the fractions containing the pure product during column chromatography.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final product with high accuracy. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of trifluoroacetic acid) would be a suitable starting point for method development.
Potential Applications and Research Directions
While the specific biological activities of 7-(2-Iodophenyl)-7-oxoheptanoic acid have not been extensively reported, its structural features provide a strong basis for hypothesizing its potential roles in drug discovery and chemical biology.
Signaling Pathway Diagram: A Hypothetical Target
Given the presence of the long-chain keto-acid moiety, one could hypothesize that this molecule or its derivatives could interact with enzymes involved in fatty acid metabolism. For instance, it could be investigated as a potential inhibitor of fatty acid synthase (FASN), an enzyme overexpressed in many cancers.
Caption: A hypothetical signaling pathway illustrating the potential inhibition of FASN.
Rationale for Potential Applications
-
Metabolic Research: Long-chain keto acids are important intermediates in the metabolism of branched-chain amino acids and fatty acids.[6] 7-(2-Iodophenyl)-7-oxoheptanoic acid could serve as a chemical probe to study enzymes and transport proteins involved in these metabolic pathways.
-
Oncology: The iodinated phenyl group can enhance the lipophilicity of a molecule, potentially improving its cell permeability and bioavailability. Furthermore, certain iodinated compounds have shown promise as anticancer agents. The combination of a potential metabolic modulator with an iodinated aromatic ring makes this scaffold an interesting candidate for the development of novel anti-cancer therapies.
-
Medicinal Chemistry Building Block: The three distinct functional groups of this molecule provide a versatile platform for the synthesis of a diverse library of compounds. The carboxylic acid can be converted to esters, amides, or other derivatives. The ketone can be reduced to an alcohol or used in various condensation reactions. The aryl iodide is a prime handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the introduction of a wide range of substituents to explore structure-activity relationships (SAR).
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is of utmost importance. When working with 7-(2-Iodophenyl)-7-oxoheptanoic acid and the reagents for its synthesis, the following precautions should be strictly followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[7]
-
Handling of Reagents:
-
Thionyl Chloride: Is corrosive and a lachrymator. Handle with extreme care in a fume hood.
-
Aluminum Chloride: Is a water-reactive solid that can release HCl gas upon contact with moisture. Handle in a dry environment.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with appropriate care.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
7-(2-Iodophenyl)-7-oxoheptanoic acid represents a molecule with considerable, yet largely untapped, potential. Its unique chemical architecture provides a fertile ground for synthetic elaboration and biological investigation. This technical guide has provided a comprehensive foundation for researchers, covering its fundamental properties, a detailed and reasoned synthesis protocol, and a roadmap for its characterization. The exploration of its potential applications in metabolic research and oncology, guided by the principles of medicinal chemistry, opens up exciting avenues for future research. It is our hope that this guide will serve as a catalyst for further investigation into this promising chemical entity.
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